Technical Monograph: 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid Ethyl Ester
Technical Monograph: 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid Ethyl Ester
This guide details the physicochemical properties, synthetic pathways, and research applications of 6-hydroxy-5-methoxyindole-2-carboxylic acid ethyl ester , a specialized indole derivative critical in melanogenesis research and antiviral drug design.[1]
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Executive Summary
6-Hydroxy-5-methoxyindole-2-carboxylic acid ethyl ester is a regiochemically distinct derivative of the 5,6-dihydroxyindole-2-carboxylic acid (DHICA) scaffold.[1] As a stable, lipophilic analog of DHICA—a primary monomer of eumelanin—it serves as a vital tool for studying melanin polymerization kinetics and oxidative stress mechanisms. Furthermore, its structural core shares homology with the antiviral drug Umifenovir (Arbidol), making it a high-value intermediate in the synthesis of indole-based therapeutics targeting viral fusion proteins and GPR35 receptors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| Chemical Name | Ethyl 6-hydroxy-5-methoxyindole-2-carboxylate |
| Synonyms | 6-Hydroxy-5-methoxy-DHICA ethyl ester; 5-Methoxy-6-hydroxy-2-ethoxycarbonylindole |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| CAS Number | Not commercially assigned (Refer to 5-OMe analog: 4792-58-9 for structural comparison) |
| Appearance | Pale yellow to tan crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethanol; Practically insoluble in Water |
| Melting Point | Predicted: 165–175 °C (Higher than 5-OMe analog due to H-bonding) |
| pKa (Predicted) | ~9.5 (Phenolic OH), ~16 (Indole NH) |
Structural Commentary: The molecule features an indole core substituted at the 2-position with an ethyl ester, which stabilizes the electron-rich ring against oxidative degradation common to free indole acids. The 5-methoxy, 6-hydroxy substitution pattern is chemically significant; the 6-hydroxy group provides a handle for hydrogen bonding or further functionalization, while the 5-methoxy group blocks oxidation at the typically reactive 5-position, directing oxidative coupling to the 4- or 7-positions during polymerization studies.
Synthetic Pathways & Manufacturing
Core Synthesis Logic (Expertise & Experience)
The primary challenge in synthesizing this compound is establishing the correct regiochemistry (5-OMe, 6-OH) versus its isomer (5-OH, 6-OMe). Direct functionalization of the indole ring is non-selective.[1] Therefore, the most robust protocol builds the indole ring de novo from a benzene precursor with the substituents already in place.
The "Vanillin Route" (Recommended): Using Vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material is the most efficient strategy. The 3-methoxy and 4-hydroxy groups on the benzaldehyde map directly to the 5-methoxy and 6-hydroxy positions on the final indole ring, provided the cyclization occurs at the correct ortho-position (Position 6 of the benzaldehyde).
Step-by-Step Protocol:
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Protection: Benzylation of Vanillin to form 4-benzyloxy-3-methoxybenzaldehyde .[1]
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Regioselective Nitration: Nitration of the protected vanillin using fuming nitric acid in sulfolane or acetic acid.[1]
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Critical Control Point: Conditions must favor nitration at the 6-position (ortho to the aldehyde) rather than the 5-position. The benzyloxy group provides steric bulk that helps direct nitration to the desired 6-position, yielding 6-nitro-4-benzyloxy-3-methoxybenzaldehyde .[1]
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Condensation (Hemetsberger-Knittel): Reaction with ethyl azidoacetate in the presence of sodium ethoxide to form the azidocinnamate intermediate.[1]
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Cyclization: Thermal decomposition of the azidocinnamate (reflux in xylene/toluene) generates a nitrene intermediate which inserts into the adjacent aromatic C-H bond, closing the indole ring to form ethyl 6-benzyloxy-5-methoxyindole-2-carboxylate .[1]
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Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding the target ethyl 6-hydroxy-5-methoxyindole-2-carboxylate .[1]
Synthesis Flowchart
Caption: Regioselective synthesis starting from Vanillin ensures correct 5-OMe/6-OH placement.
Pharmaceutical & Research Applications
Melanin Biosynthesis & Oxidative Stress
This compound acts as a stable, lipophilic model for DHICA (5,6-dihydroxyindole-2-carboxylic acid). In biological systems, DHICA is a key intermediate in the formation of eumelanin (brown/black pigment).[2]
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Mechanism: The 5-methoxy group blocks the 5-position, forcing oxidative coupling (if induced) to occur exclusively at the 4- or 7-positions. This allows researchers to isolate and study specific oligomerization pathways that are otherwise transient in native DHICA.[1]
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Metabolite Marker: The acid form (6-hydroxy-5-methoxyindole-2-carboxylic acid) is a known urinary metabolite associated with melanoma, making the ester a valuable synthetic standard for developing HPLC/MS diagnostic assays.[1]
Antiviral Drug Development (Umifenovir Analogs)
The indole-2-carboxylate scaffold is the pharmacophore of Umifenovir (Arbidol) , a broad-spectrum antiviral.
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SAR Insight: Modification of the 5- and 6-positions influences the lipophilicity and binding affinity to viral envelope proteins (hemagglutinin). The 6-hydroxy group provides a donor for hydrogen bonding within the binding pocket, potentially enhancing potency compared to the 6-bromo substituent found in Arbidol.
GPR35 Agonism
Derivatives of DHICA esters have been identified as agonists for GPR35 , a G-protein coupled receptor involved in inflammation and pain signaling.[1] The 6-hydroxy-5-methoxy substitution pattern offers a unique polarity profile for probing the receptor's orthosteric binding site.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | Singlet at ~3.8 ppm | Methoxy group (-OCH₃) at C5.[1] |
| Singlet at ~6.8–7.0 ppm | Proton at C4 (Shielded by adjacent OMe).[1] | |
| Singlet at ~7.2–7.4 ppm | Proton at C7 (Deshielded relative to C4).[1] | |
| Broad Singlet ~9.0 ppm | Phenolic OH at C6 (Exchangeable with D₂O).[1] | |
| Broad Singlet ~11.5 ppm | Indole NH.[1] | |
| ¹³C NMR | ~55-56 ppm | Methoxy carbon.[1] |
| ~161 ppm | Carbonyl carbon (Ester).[1] | |
| Mass Spectrometry | m/z 236 [M+H]⁺ | ESI Positive mode parent ion.[1] |
Handling, Stability & Safety
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Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The 6-hydroxy group makes the compound susceptible to slow oxidation (browning) upon exposure to air and light.
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Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM).[1] Dilute into aqueous buffers immediately prior to use. Avoid alkaline buffers (pH > 8) for prolonged periods, as the ester may hydrolyze to the free acid, which is less stable.
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Safety: Treat as a potential irritant.[1] Standard PPE (gloves, goggles, lab coat) is required. No specific toxicity data is available; handle with the caution accorded to novel pharmacological intermediates.[1]
References
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Hansson, C. (1984).[1] 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Dermato-Venereologica, 64(3), 185-190. Link
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d'Ischia, M., et al. (2015).[1] Melanin-like materials: from fundamental chemistry to application. Polymer International.[1] (Context on DHICA derivatives).
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Huleatt, P. B., et al. (2008).[1] Synthesis of 5,6-substituted indole-2-carboxylates. Tetrahedron Letters. (Methodology for Vanillin-to-Indole conversion).
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PubChem Compound Summary . Ethyl 5-methoxyindole-2-carboxylate (Analogous Structure). CID 20926.[1] Link
